molecular formula C16H23Cl2N5OS B6674389 N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride

Cat. No.: B6674389
M. Wt: 404.4 g/mol
InChI Key: VAVZTDVEYOCSOG-UHFFFAOYSA-N
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Description

N-(6-azaspiro[25]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS.2ClH/c1-20-7-6-18-14(20)9-21(15(22)12-10-23-11-19-12)13-8-16(13)2-4-17-5-3-16;;/h6-7,10-11,13,17H,2-5,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVZTDVEYOCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC23CCNCC3)C(=O)C4=CSC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Attachment of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated intermediate.

    Formation of the Thiazole Ring: The thiazole ring can be constructed through a condensation reaction involving a thioamide and a halogenated carbonyl compound.

    Final Coupling and Salt Formation: The final coupling step involves the reaction of the spirocyclic intermediate with the thiazole derivative, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the imidazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it may serve as a probe to study the interactions of spirocyclic compounds with biological targets, such as enzymes or receptors.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride would depend on its specific molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved might include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic amine structures.

    Imidazole Derivatives: Molecules containing the imidazole ring.

    Thiazole Compounds: Chemicals featuring the thiazole ring.

Uniqueness

What sets this compound apart is its unique combination of a spirocyclic core with imidazole and thiazole functionalities, which may confer distinct biological activities and chemical reactivity compared to other compounds.

This outline provides a comprehensive framework for understanding and researching N-(6-azaspiro[25]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide;dihydrochloride

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